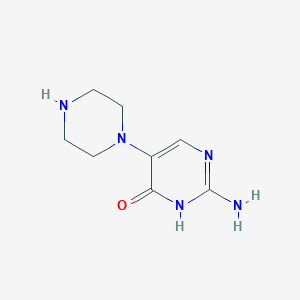

2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-piperazin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-8-11-5-6(7(14)12-8)13-3-1-10-2-4-13/h5,10H,1-4H2,(H3,9,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKHTVONIIKNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(NC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50790207 | |

| Record name | 2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50790207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500596-24-7 | |

| Record name | 2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50790207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino 5 Piperazin 1 Yl Pyrimidin 4 3h One and Its Analogues

Established Synthetic Routes to the 2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one Core

The construction of the this compound core can be approached through several synthetic strategies. The most common methodologies involve either the formation of the pyrimidinone ring from acyclic precursors or the introduction of the piperazine (B1678402) moiety onto a pre-existing pyrimidinone ring system. The latter approach, typically involving a nucleophilic aromatic substitution, is often more direct for this specific substitution pattern.

The synthesis of the target scaffold relies on readily accessible starting materials and reagents. The choice of materials depends on the selected synthetic strategy, primarily centering on the construction of the pyrimidinone ring and the introduction of the C-5 piperazine substituent.

A key precursor for the pyrimidinone ring is guanidine or its salts, which provides the N-C-N unit required to form the 2-amino-pyrimidine structure. nih.gov Another critical component is a three-carbon building block that can cyclize with guanidine. For the introduction of the piperazine group via nucleophilic substitution, a pre-functionalized pyrimidine (B1678525) is necessary. The most logical precursor for this strategy is a 2-amino-5-halopyrimidin-4(3H)-one , such as the 5-bromo or 5-chloro derivative. The primary reagent for introducing the C-5 substituent is piperazine . To avoid di-substitution on the pyrimidine core by both nitrogen atoms of piperazine, N-monoprotected derivatives like tert-butyl piperazine-1-carboxylate (Boc-piperazine) are often employed. mdpi.com

The following table summarizes the key starting materials and reagents involved in the plausible synthesis of the title compound.

| Role in Synthesis | Compound Name | Structure |

| Pyrimidinone Core | Guanidine | H₂N(C=NH)NH₂ |

| Pyrimidinone Precursor | 2-Amino-5-bromo-pyrimidin-4(3H)-one | |

| Piperazine Moiety | Piperazine | |

| Protected Piperazine | tert-Butyl piperazine-1-carboxylate | |

| Base | Triethylamine (TEA) | (C₂H₅)₃N |

| Base | Potassium Carbonate | K₂CO₃ |

| Solvent | N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H |

| Solvent | Ethanol (B145695) | C₂H₅OH |

The reaction conditions for synthesizing pyrimidine-piperazine conjugates are well-documented. The nucleophilic aromatic substitution (SNAr) of a halogen on the pyrimidine ring with piperazine is a common and effective method. mdpi.comnih.gov This reaction is typically performed under thermal conditions, often with heating, to facilitate the substitution. Microwave irradiation has also been successfully employed to accelerate similar substitution reactions on heterocyclic cores, potentially reducing reaction times. mdpi.comnih.gov

A non-nucleophilic base, such as potassium carbonate or triethylamine, is generally required to neutralize the hydrogen halide formed during the reaction. mdpi.comnih.govmdpi.com The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols such as ethanol being commonly used. nih.govmdpi.commdpi.com While many SNAr reactions on activated pyrimidine rings proceed without a catalyst, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) represent an alternative strategy for forming the C-N bond, though this is often reserved for less reactive aryl halides.

The table below outlines typical reaction conditions for analogous nucleophilic substitutions.

| Parameter | Condition | Rationale |

| Temperature | 80–150 °C (or Microwave) | Provides activation energy for the SNAr reaction. mdpi.comnih.govmdpi.com |

| Solvent | DMF, Ethanol, Acetonitrile | Polar solvents that can dissolve the reactants and facilitate the reaction. nih.govmdpi.comnih.gov |

| Base | K₂CO₃, Triethylamine | Acts as a scavenger for the acid byproduct (e.g., HBr, HCl). mdpi.commdpi.com |

| Catalyst | Typically None (for SNAr) | The pyrimidine ring is sufficiently electron-deficient to undergo uncatalyzed nucleophilic substitution. |

The formation of the this compound core involves distinct cyclization and coupling steps.

Cyclization: The foundational 2-aminopyrimidin-4(3H)-one ring is classically synthesized via the Prinzbach reaction or related cyclocondensations. This involves reacting a β-ketoester or a similar 1,3-dielectrophile with guanidine. The reaction proceeds through initial condensation followed by intramolecular cyclization and dehydration to yield the stable heterocyclic ring system. Alternative starting materials like cyanoesters can also be used to build substituted pyrimidinone cores. sci-hub.se

Coupling: The key coupling strategy for introducing the piperazine moiety at the C-5 position is a nucleophilic aromatic substitution (SNAr). In this proposed route, the nitrogen atom of piperazine acts as the nucleophile, attacking the electron-deficient C-5 carbon of a 2-amino-5-halopyrimidin-4(3H)-one. The presence of the electron-withdrawing carbonyl group and the ring nitrogen atoms activates the C-5 position towards nucleophilic attack, facilitating the displacement of the halide leaving group. researchgate.net The reaction typically proceeds through a Meisenheimer complex intermediate. A separate experiment involving the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine demonstrates that selective mono-substitution can be achieved, providing a strong precedent for this type of coupling on a five-membered heterocyclic ring, which can be extrapolated to the pyrimidinone system. mdpi.com

Exploration of Substituent Effects and Structural Modifications on Pyrimidine and Piperazine Rings

Structural modifications of the this compound scaffold are essential for modulating its physicochemical properties and exploring structure-activity relationships (SAR). Both the pyrimidine core and the piperazine ring offer multiple sites for derivatization.

The pyrimidine ring is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

C-2 Position: The exocyclic amino group at the C-2 position is a versatile handle for modification. It can undergo standard reactions for primary amines, such as acylation with acyl chlorides or anhydrides, or alkylation. In analogous systems, 2-aminopyrimidine (B69317) derivatives have been synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines, indicating that this position is reactive towards substitution and modification. mdpi.com

C-4 Position: The carbonyl group at C-4 can be chemically altered. For instance, it can be converted to a thiocarbonyl group using reagents like Lawesson's reagent, which would yield the corresponding 2-amino-5-(piperazin-1-yl)pyrimidine-4(3H)-thione. nih.gov Furthermore, the oxo group can be converted into a chloro group by treatment with phosphoryl chloride (POCl₃). This resulting 4-chloropyrimidine (B154816) is a valuable intermediate that can be substituted by a wide range of nucleophiles, further diversifying the scaffold.

C-5 Position: While this position is occupied by the piperazine ring in the parent compound, the nature of the linkage can be altered. For instance, an amino or alkylamino linker could be introduced between the pyrimidine C-5 and the piperazine ring, creating more flexible analogues.

N-3 Position: The endocyclic secondary amine in the pyrimidinone ring can be alkylated or acylated. For example, treatment with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate can introduce an alkyl group at the N-3 position, as demonstrated in the synthesis of 3-methyl-pyrimidinone derivatives from their N-H precursors. mdpi.com

The secondary amine of the piperazine ring (at the N-4 position) is a prime site for introducing chemical diversity. The piperazine scaffold is widely recognized as a privileged structure in drug discovery, in part due to the ease of its derivatization at this position. nih.govtandfonline.com

Common derivatization reactions include:

Alkylation: Reaction with alkyl halides or sulfonates in the presence of a base can introduce a variety of alkyl or substituted alkyl groups. nih.gov

Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) yields the corresponding amides. A study on 1-(2-pyrimidin-2-yl)piperazine derivatives showed the synthesis of amide-linked compounds by reacting a precursor with chloroacetyl chloride, followed by substitution with dithiocarbamate (B8719985) salts. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a facile route to N-alkylated and N-benzylated derivatives. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, respectively.

These modifications allow for the introduction of a wide range of functional groups, including aryl, heteroaryl, and alkyl chains with various functionalities, significantly expanding the chemical space around the core scaffold. nih.govnih.govnih.gov

The following table provides examples of derivatization reactions at the piperazine N-4 position.

| Reaction Type | Reagent Example | Functional Group Introduced |

| Alkylation | Benzyl bromide | Benzyl |

| Acylation | Acetyl chloride | Acetyl (Amide) |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Benzyl |

| Sulfonylation | Tosyl chloride | Tosyl (Sulfonamide) |

| Urea Formation | Phenyl isocyanate | Phenylurea |

Elucidation of Stereochemical Control in Synthesis

The spatial arrangement of atoms, or stereochemistry, within a molecule can profoundly influence its interaction with biological targets. In the context of pyrimidine-piperazine derivatives, controlling the stereochemistry, particularly at chiral centers within the piperazine moiety, is crucial for optimizing pharmacological activity.

Research has demonstrated that the introduction of a chiral center to the piperazine ring can lead to significant differences in biological efficacy between enantiomers. For instance, in a series of chiral pyrimidinyl-piperazine carboxamides, compounds with an S-configuration at the chiral center were found to be up to five times more active as α-glucosidase inhibitors than their corresponding R-configuration counterparts. This highlights the importance of stereoselective synthesis to produce the more potent enantiomer.

The primary strategy for achieving stereochemical control is through the use of enantiomerically pure starting materials. Synthesizing chiral piperazine fragments is a key step. One effective method involves starting from readily available chiral precursors, such as α-amino acids, to construct orthogonally protected, enantiomerically pure 2-substituted piperazines. Another approach is the asymmetric hydrogenation of pyrazines using chiral iridium catalysts, which can yield a variety of chiral piperazines with high enantioselectivity.

A foundational technique in asymmetric synthesis that underpins these strategies is the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgchemistry-reaction.com After the desired stereocenter has been created, the auxiliary is removed. While not always applied directly to the final pyrimidine-piperazine coupling, the principles are essential for creating the chiral building blocks.

Table 1: Common Strategies for Stereochemical Control

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilization of enantiomerically pure natural products (e.g., amino acids) as starting materials. | Synthesis of 2-substituted chiral piperazines from α-amino acids. |

| Asymmetric Catalysis | Use of a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer. | Iridium-catalyzed asymmetric hydrogenation of pyrazines to form chiral piperazines. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to a substrate to direct a subsequent stereoselective transformation. | Use of Evans oxazolidinones or sulfur-based auxiliaries in alkylation or aldol (B89426) reactions to create specific stereocenters. nih.gov |

By employing these methods, chemists can selectively synthesize the desired stereoisomer of a this compound analogue, thereby maximizing its therapeutic potential.

Hybridization Strategies with Diverse Chemical Scaffolds Incorporating Pyrimidine-Piperazine Motifs

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool in drug discovery. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The pyrimidine-piperazine scaffold is a versatile building block for such strategies. rasayanjournal.co.inbenthamdirect.com

A common approach involves the nucleophilic substitution reaction between a halogenated pyrimidine and a piperazine derivative, which is then linked to another chemical scaffold. researchgate.net This modular synthesis allows for the creation of large libraries of hybrid molecules. For example, researchers have successfully synthesized hybrids incorporating the pyrimidine-piperazine motif with various other heterocyclic systems, including:

Thiophenes: Thiophene-substituted chalcones can be cyclized to form a pyrimidine ring, which is then coupled with various N-substituted piperazines. ijper.orgmanchester.ac.uk These hybrids have been explored for their antimicrobial properties.

Quinolines: In the development of new antimalarial agents, a series of 4-aminoquinoline-pyrimidine hybrids connected by a piperazine linker has been synthesized. eurekaselect.com This strategy combines the pharmacophores of chloroquine (B1663885) and pyrimethamine.

Pyrazolo[1,5-a]pyrimidines: This scaffold, known for its diverse biological activities, can be linked to other heterocycles, offering another avenue for creating novel hybrid structures. slideshare.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been employed to create C-C bonds, linking the pyrimidine-piperazine core to other aromatic systems. researchgate.net

Table 2: Examples of Hybridization Strategies

| Hybrid Scaffold | Synthetic Strategy | Potential Application | Reference |

| Thiophene-Pyrimidine-Piperazine | Cyclization of thiophene (B33073) chalcones followed by nucleophilic substitution with piperazine. | Antimicrobial | ijper.orgmanchester.ac.uk |

| Aminoquinoline-Pyrimidine-Piperazine | Nucleophilic substitution of dichloropyrimidine with piperazine-linked aminoquinoline. | Antimalarial | eurekaselect.com |

| Oxadiazole-Thio-Pyrimidine-Piperazine | Sequential nucleophilic substitution on 2,4,6-trichloropyrimidine (B138864) followed by Buchwald-Hartwig amination. | Antimicrobial | researchgate.net |

| Methylpyrimidine-Sulfonyl-Piperazine-Aryl | Suzuki coupling of a boronic ester of the pyrimidine with an aryl halide. | Antibacterial, Anti-inflammatory | researchgate.net |

These hybridization strategies significantly expand the chemical space around the core this compound structure, enabling the fine-tuning of its pharmacological profile.

Reaction Mechanism Analysis in Novel Synthetic Transformations

Understanding the underlying reaction mechanisms is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. The synthesis of pyrimidine-piperazine derivatives often involves several key transformations, with Nucleophilic Aromatic Substitution (SNAr), the Smiles Rearrangement, and the Buchwald-Hartwig Amination being of particular importance.

Nucleophilic Aromatic Substitution (SNAr): This is a primary mechanism for attaching the piperazine nucleophile to the pyrimidine ring, which is an electron-deficient heterocycle. wikipedia.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism.

Addition: The piperazine nitrogen attacks an electron-deficient carbon on the pyrimidine ring (often bearing a leaving group like a halide), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.

The reactivity of the pyrimidine ring is enhanced by electron-withdrawing groups and the presence of the ring nitrogen atoms. wikipedia.orgstackexchange.com On di- or tri-substituted pyrimidines, regioselectivity is a key consideration, with studies showing that the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. researchgate.netstackexchange.com

Smiles Rearrangement: The Smiles rearrangement is an intramolecular SNAr reaction. chemistry-reaction.commanchester.ac.uk This transformation can occur under certain conditions during the synthesis of complex heterocyclic systems. It involves an aryl migration from a heteroatom to a nucleophilic center via a spirocyclic, Meisenheimer-like intermediate. chemistry-reaction.comslideshare.net The reaction is driven by the formation of a more stable product and is facilitated by activating groups on the aromatic ring being transferred. chemistry-reaction.com

Buchwald-Hartwig Amination: When the pyrimidine ring is not sufficiently activated for SNAr, or when milder conditions are required, the palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for C-N bond formation. wikipedia.orgresearchgate.net The catalytic cycle is generally understood to involve:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the pyrimidine.

Amine Coordination & Deprotonation: The piperazine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The desired aryl amine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

This reaction is highly versatile due to the wide array of available phosphine (B1218219) ligands that can be used to tune the catalyst's reactivity and scope. libretexts.org

Advancements in Synthetic Efficiency and Scalability

Transitioning a synthetic route from a laboratory setting to large-scale production requires significant improvements in efficiency, safety, and sustainability. Recent advancements have focused on green chemistry principles and process intensification technologies like flow chemistry.

Green Chemistry Approaches: Several strategies have been employed to make the synthesis of pyrimidine derivatives more environmentally friendly. rasayanjournal.co.inbenthamdirect.com

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. ijper.orgnih.gov

Solvent-Free and Catalyst-Free Reactions: Performing reactions without a solvent (neat) or without a catalyst simplifies workup procedures, reduces waste, and lowers costs. mdpi.comnih.gov For example, 2-aminopyrimidine derivatives have been synthesized by simply heating a mixture of 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base. mdpi.comnih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, are highly efficient. They reduce the number of synthetic steps and purification procedures, saving time, energy, and resources. eurekaselect.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for scalability and safety. nih.gov In a flow reactor, reagents are pumped through a tube where they mix and react. This allows for precise control over reaction parameters like temperature and residence time, leading to better yields and selectivity. vapourtec.com The small reaction volume at any given time enhances safety, especially for highly exothermic or hazardous reactions. The synthesis of Ribociclib, a marketed drug containing a pyrimidine-piperazine core, has been optimized using a continuous flow procedure for the crucial Buchwald-Hartwig coupling step, demonstrating the industrial applicability of this technology. nih.gov

Table 3: Comparison of Conventional vs. Advanced Synthesis Techniques

| Technique | Conventional Method (Reflux) | Advanced Method | Advantage of Advanced Method |

| Energy Source | Oil bath / Heating mantle (hours) | Microwave irradiation (minutes) | Drastic reduction in reaction time, energy efficiency. ijper.org |

| Reaction Setup | Batch reaction in flask | Continuous flow reactor | Enhanced safety, precise control, easier scalability. nih.govvapourtec.com |

| Reagents | Stoichiometric reagents, organic solvents | Catalytic amounts, solvent-free conditions | Reduced waste, simplified purification, lower cost. rasayanjournal.co.inmdpi.com |

| Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reaction | Increased step economy, reduced time and materials. eurekaselect.com |

These advancements are crucial for the sustainable and cost-effective production of this compound and its derivatives, facilitating their development as potential therapeutic agents.

Structure Activity Relationship Sar Investigations of 2 Amino 5 Piperazin 1 Yl Pyrimidin 4 3h One Derivatives

Correlation Between Molecular Architecture and Biomolecular Recognition

One of the most crucial architectural elements is the linker connecting the core heterocyclic system to the piperazine (B1678402) moiety. Studies on related thienopyrimidinone derivatives have demonstrated that the length of the alkyl chain between the two systems is a determinant for interaction with receptors like the 5-HT1A and α1-adrenergic receptors. nih.govnih.gov For instance, variations in this chain length can significantly alter binding affinity, indicating that an optimal distance and geometry are required to correctly position the key interacting groups within the receptor's binding pocket. nih.gov

Furthermore, the nature of the terminal aromatic group on the piperazine ring plays a significant role. In a series of inhibitors for equilibrative nucleoside transporters (ENTs), replacing a larger naphthalene (B1677914) moiety with a smaller benzene (B151609) ring was found to eliminate the inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This suggests that the size and shape of this part of the molecule are vital for recognition, possibly through π-π stacking or hydrophobic interactions with the target protein.

The core heterocyclic structure itself is also a key recognition element. The presence of an amino group at the N3 position of a related thienopyrimidine system has been identified as important for the interaction with 5-HT1A receptor binding sites. nih.gov Derivatives lacking this group showed a marked decrease in affinity, highlighting its role as a potential hydrogen bond donor or key interaction point. nih.gov Similarly, the substitution pattern on the pyrimidine (B1678525) ring in aminoquinoline-pyrimidine hybrids influences antiplasmodial activity, underscoring the importance of the core's architecture in target recognition. nih.gov

Identification of Key Pharmacophoric Elements within the Compound Class

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For the 2-amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one class, several key pharmacophoric elements have been identified.

The piperazine ring is a central pharmacophoric feature. Its two opposing nitrogen atoms provide a unique structural and electronic profile, allowing it to act as a versatile scaffold in drug design. researchgate.net One nitrogen typically connects to the pyrimidinone core, while the other is available for substitution, often with an aryl group. This arylpiperazine moiety is a classic pharmacophore for various G-protein coupled receptors. The basic nitrogen of the piperazine is often crucial for forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate) in the target binding site.

Another critical element is the pyrimidinone core, which often participates in hydrogen bonding. For example, the carbonyl group (C=O) of the pyrimidinone can act as a hydrogen bond acceptor. Molecular electrostatic potential (MEP) analysis of related thiouracil derivatives has shown that the oxygen atom of the C=O bond is a potential site for nucleophilic attack, while hydrogen atoms on the piperazine ring can be sites for electrophilic attack. nih.gov

Specific functional groups attached to the core are also vital. As mentioned, an amino group on the pyrimidine or a fused ring system can be a key hydrogen bond donor, essential for high-affinity binding to targets like the 5-HT1A receptor. nih.govnih.gov Conformational analysis and pharmacophore modeling of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity suggested a model composed of 11 distinct features, further defining the specific arrangement of hydrogen bond donors, acceptors, and hydrophobic regions required for bioactivity. nih.gov

Impact of Substituent Electronic and Steric Properties on Target Binding Affinity

The affinity of a ligand for its target can be finely tuned by altering the electronic and steric properties of its substituents. In the this compound series, modifications at several positions have yielded significant insights into SAR.

Substituents on the Terminal Aryl Ring: The electronic nature of substituents on the aryl ring attached to the piperazine often has a profound effect. In a series of 5-HT1A receptor ligands, a derivative with an electron-donating ortho-methoxyphenyl group on the piperazine displayed the highest potency (Ki = 0.19 nM). nih.gov Replacing this with an electron-withdrawing ortho-nitrophenyl group still resulted in good affinity (Ki = 1.46 nM), indicating that the target can accommodate varied electronic environments at this position, although some are clearly preferred. nih.gov For ENT inhibitors, the presence of a halogen (an electron-withdrawing group) on the fluorophenyl moiety was found to be essential for inhibitory activity on both ENT1 and ENT2. polyu.edu.hk

Substituents on the Pyrimidinone Core: Modifications to the core structure also impact affinity. Replacing an N3 amino group on a thienopyrimidine core with ethyl, allyl, or acetylamino groups led to a significant drop in 5-HT1A receptor affinity, with Ki values increasing from 0.19 nM to 3.28, 12.59, and 4.38 nM, respectively. nih.gov This demonstrates a strong preference for the small, hydrogen-bond-donating amino group over larger or non-donating substituents.

Substituents on the Piperazine Ring: In a series of antiplasmodial hybrids, the nature of the substituent on the terminal piperazine nitrogen influenced potency. nih.gov Derivatives containing pyrrolidin-1-yl and 4-ethylpiperazin-1-yl groups showed potent activity against chloroquine-resistant malaria strains, suggesting that the steric bulk and basicity of these groups are well-tolerated and may contribute favorably to binding. nih.gov

The following table summarizes the impact of various substituents on target binding affinity for related arylpiperazine derivatives.

| Compound/Modification | Target | Key Substituent(s) | Observed Activity (Ki or IC50) | Reference |

| Thienopyrimidinone 27 | 5-HT1A Receptor | N3-amino, 4-(2-methoxyphenyl)piperazine | Ki = 0.19 nM | nih.gov |

| Thienopyrimidinone 31 | 5-HT1A Receptor | N3-amino, 4-(2-nitrophenyl)piperazine | Ki = 1.46 nM | nih.gov |

| Thienopyrimidinone 28 | 5-HT1A Receptor | N3-ethyl, 4-(2-methoxyphenyl)piperazine | Ki = 3.28 nM | nih.gov |

| FPMINT Analog 3c | ENT1 / ENT2 | para-ethyl on benzene, 2-fluorophenyl on piperazine | IC50 = 2.38 µM / 0.57 µM | polyu.edu.hk |

| FPMINT Analog 3b | ENT1 / ENT2 | meta-methyl on benzene, 2-fluorophenyl on piperazine | IC50 = 1.65 µM / >100 µM | polyu.edu.hk |

| AQ-Py Hybrid 7e | P. falciparum (W2) | 4-ethylpiperazin-1-yl | IC50 = 0.009 µM | nih.gov |

| AQ-Py Hybrid 7d | P. falciparum (W2) | pyrrolidin-1-yl | IC50 = 0.041 µM | nih.gov |

Rationalization of Compound Selectivity Profiles Based on Structural Features

Achieving selectivity for a specific biological target over others is a primary goal of drug design. For this compound derivatives, subtle structural changes can lead to dramatic shifts in selectivity.

Selectivity between receptor subtypes can be engineered by exploiting small differences in their binding pockets. For example, in the pursuit of selective 5-HT1A receptor ligands, selectivity over the α1-adrenoceptor is crucial. While a derivative with a 2-methoxyphenyl group on the piperazine was highly potent, its selectivity was modest (selectivity index of 24). nih.gov However, replacing this group with a pyrimidine ring resulted in a compound with slightly lower affinity but a much-improved selectivity index of 74. nih.gov This indicates that the pyrimidine ring may engage in specific interactions within the 5-HT1A receptor that are absent or unfavorable in the α1-adrenoceptor. Furthermore, replacing the piperazine ring with a piperidine (B6355638) ring also enhanced selectivity, suggesting the structural constraints of the piperidine are better suited for selective recognition by the 5-HT1A receptor in that particular scaffold. nih.gov

In a different context, selectivity between transporter proteins has been demonstrated. For FPMINT analogues targeting ENTs, the substitution pattern on a terminal benzene ring was key to differentiating between ENT1 and ENT2. polyu.edu.hk A compound with a meta-methyl group was highly selective for ENT1, whereas a compound with a para-ethyl group inhibited both, but was more selective for ENT2. polyu.edu.hk This highlights how minor positional and electronic changes can be exploited to achieve desired selectivity profiles.

Derivatives have also been developed as selective enzyme inhibitors. Certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioate derivatives were found to be selective inhibitors of monoamine oxidase A (MAO-A) over MAO-B, a critical feature for antidepressant drug candidates. nih.gov

The table below illustrates how structural features influence selectivity.

| Compound/Modification | Primary Target | Secondary Target | Key Structural Feature for Selectivity | Selectivity Ratio (IC50 or Ki ratio) | Reference |

| Thienopyrimidinone 73 | 5-HT1A Receptor | α1-Adrenoceptor | Pyrimidine on N4 of piperazine | 74 | nih.gov |

| Thienopyrimidinone 70 | 5-HT1A Receptor | α1-Adrenoceptor | 2-Methoxyphenyl on N4 of piperazine | 24 | nih.gov |

| Piperidine Analog 74 | 5-HT1A Receptor | α1-Adrenoceptor | Piperidine ring instead of piperazine | 45 | nih.gov |

| FPMINT Analog 3b | ENT1 | ENT2 | meta-methyl on terminal benzene ring | >60 (ENT2/ENT1) | polyu.edu.hk |

| FPMINT Analog 3c | ENT2 | ENT1 | para-ethyl on terminal benzene ring | 4.2 (ENT1/ENT2) | polyu.edu.hk |

| Compound 2j | MAO-A | MAO-B | 4-(4-nitrophenyl)piperazine-1-carbodithioate | Selective for MAO-A | nih.gov |

Conformational Analysis and its Influence on Bioactivity

A molecule's biological activity is intrinsically linked to the three-dimensional conformation it adopts when binding to its target. Conformational analysis of this compound derivatives has revealed preferred spatial arrangements that are crucial for bioactivity.

The piperazine ring typically exists in a low-energy chair conformation. However, the orientation of the substituents on its nitrogen atoms (axial vs. equatorial) can have a significant impact on biological activity. A study on 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists found that the axial conformation was preferred. nih.gov This axial orientation was shown to place the key basic and pyridyl nitrogens in a specific spatial arrangement that mimics the natural ligand, nicotine, and is therefore essential for binding. nih.gov In some cases, this axial conformation can be further stabilized by intramolecular hydrogen bonds. nih.gov

Crystallographic studies of related compounds, such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, confirm that the six-membered saturated ring (piperidine in this case, a close analog of piperazine) adopts a chair conformation, with the bond to the pyrimidine ring in an axial orientation. nih.govresearchgate.net The dihedral angle between the mean planes of the piperidine and pyrimidine rings was found to be 49.57°. nih.govresearchgate.net This provides a model for the likely solid-state conformation of the core scaffold.

Computational studies and pharmacophore modeling have been used to define the bioactive conformation of 1-(2-pyrimidinyl)piperazine derivatives. nih.gov By analyzing the conformational space of active compounds, researchers can propose a specific 3D arrangement of pharmacophoric features that is responsible for the observed sedative-hypnotic activity. nih.gov This bioactive conformation represents the specific shape the molecule must adopt to fit productively into the target's binding site, guiding the design of new, more rigid analogs that are "pre-organized" for binding.

Mechanistic Investigations of Biological Activities for 2 Amino 5 Piperazin 1 Yl Pyrimidin 4 3h One and Its Analogues

Identification and Validation of Specific Molecular Targets

The biological activities of compounds structurally related to 2-amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one are often initiated by their direct interaction with specific molecular targets. These interactions have been characterized through various biochemical and pharmacological assays, identifying enzymes, receptors, and transporters as key components in their mechanism of action.

Analogues featuring the piperazinyl-pyrimidine core have been extensively investigated as inhibitors of various enzyme families, particularly protein kinases, which are crucial regulators of cell signaling.

A series of novel piperazinylpyrimidine compounds were shown to selectively target certain kinase subfamilies, including Platelet-Derived Growth Factor Receptor (PDGFR), Casein Kinase 1 (CK1), and RAF kinases. nih.gov One notable analogue, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib), was identified as a potent dual inhibitor of Src and Abl kinases. nih.gov Further studies on 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes demonstrated their potent inhibition of the FMS-like tyrosine kinase 3 (FLT3). nih.gov

The inhibitory potential of these analogues is often quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half.

Table 1: Kinase Inhibition by Analogues of this compound

| Compound Class | Target Kinase(s) | IC50 Values |

|---|---|---|

| Piperazinylpyrimidine derivatives | KIT, PDGFRA (mutant isoforms) | Not specified |

| 2-(aminopyrimidinyl)thiazole-5-carboxamides | Src, Abl | Not specified |

Note: Specific IC50 values for the mentioned kinase inhibitors were not detailed in the referenced abstracts.

In addition to kinases, other enzymes have been identified as targets. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives exhibited selective inhibitory activity against monoamine oxidase A (MAO-A), with IC50 values in the micromolar range for the most active compounds. researchgate.net

Table 2: MAO-A Inhibition by Piperazinyl Pyrimidine (B1678525) Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | MAO-A | 23.10 |

No specific research findings on the demethylase inhibitory activity of this compound or its direct analogues were identified in the reviewed literature.

The aminopyrimidine scaffold, particularly when combined with a piperazine (B1678402) moiety, has been found to interact with various G protein-coupled receptors (GPCRs) and ion channels.

A series of [4-[2-(4-arylpiperazin-1-yl)alkyl]cyclohexyl]pyrimidin-2-ylamines were found to possess high binding affinity for both dopamine (B1211576) (D2 and D3) and serotonin (B10506) (5-HT1A) receptors. nih.gov One compound from this series, PD 158771, exhibited a profile consistent with partial agonist activity at both D2 and 5-HT1A receptors. nih.gov

Furthermore, analogues with a pyrido[4,3-d]pyrimidin-4(3H)-one core, which is structurally related to the pyrimidin-4(3H)-one of the subject compound, have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov These compounds demonstrated high affinity, with some reaching single-digit nanomolar ranges. nih.gov

The piperazine-pyrimidine structure is also implicated in the modulation of transporter proteins. A notable analogue, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as an inhibitor of equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. nih.gov

Kinetic analysis revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the maximum transport rate (Vmax) of uridine (B1682114) through both ENT1 and ENT2 without affecting the substrate binding affinity (Km). nih.gov The IC50 value for ENT2 inhibition was found to be 5- to 10-fold lower than that for ENT1, indicating a degree of selectivity. nih.gov Subsequent structure-activity relationship studies on FPMINT analogues identified even more potent inhibitors, with the presence of a halogen on the fluorophenyl moiety being crucial for activity. nih.gov

Table 3: Inhibition of Equilibrative Nucleoside Transporters by a Piperazine-Containing Analogue

| Transporter | Inhibitor | IC50 | Mechanism |

|---|---|---|---|

| ENT1 | FPMINT | 5-10 fold higher than ENT2 | Irreversible, Non-competitive |

Elucidation of Cellular and Subcellular Mechanisms of Action

Beyond direct molecular interactions, research has delved into the downstream cellular and subcellular consequences of the activity of this compound analogues. These studies have illuminated their impact on critical signaling pathways and fundamental cellular processes.

The mitogen-activated protein kinase (MAPK) pathway, which includes the RAS/RAF/MEK/ERK cascade, is a primary target for many anticancer agents due to its central role in cell proliferation and survival. mdpi.commdpi.com Analogues of this compound have been shown to modulate this pathway.

A series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as blockers of the RAF-MEK-ERK signaling pathway. nih.gov Mechanistic studies on the most potent compound in this series, N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide, demonstrated its ability to decrease the levels of phosphorylated MEK and ERK in a dose-dependent manner in cancer cells. nih.gov This indicates a direct inhibitory effect on key components of this signaling cascade.

Another study involving piperine, which contains a piperidine (B6355638) ring structurally similar to piperazine, showed that it can induce apoptosis in colorectal cancer cells by inhibiting the PI3K/Akt pathway and activating the ERK signaling pathway. mdpi.com Pre-treatment with an ERK inhibitor partially reversed the cell death induced by piperine, confirming the critical role of the ERK pathway in its mechanism of action. mdpi.com

The modulation of signal transduction pathways by these compounds ultimately manifests in the alteration of fundamental cellular processes, most notably cell cycle progression and apoptosis.

Several studies have demonstrated the potent pro-apoptotic and anti-proliferative effects of piperazine and pyrimidine derivatives. One novel piperazine derivative was found to effectively inhibit cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 µM and to induce caspase-dependent apoptosis. researchgate.net The mechanism was linked to the inhibition of multiple cancer signaling pathways, including PI3K/AKT. researchgate.net

Piperine has been shown to inhibit the proliferation of gastric cancer cells and induce apoptosis in a dose-dependent manner. nih.govnih.gov The underlying mechanism involves an increase in reactive oxygen species (ROS), mitochondrial damage, and altered expression of key apoptosis-regulating proteins such as Bcl-2, Bax, Cytochrome c, Caspase-9, and Caspase-3. nih.govnih.gov

Impacts on DNA Interaction and Related Mechanisms

Direct studies detailing the interaction of this compound with DNA are not prominently featured in available scientific literature. However, research on structurally related compounds, such as aminoquinoline-pyrimidine-piperazine hybrids, suggests potential mechanisms that could be relevant. For instance, some of these related compounds have been investigated for their ability to interfere with DNA synthesis precursors. Docking studies on certain analogues have explored their binding to enzymes like Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), which is crucial for folate metabolism and, consequently, for the synthesis of DNA building blocks. Inhibition of such enzymes would indirectly impact DNA replication and repair. It is important to note that these are findings for analogous compounds and not for this compound itself.

In Vitro Biological Assay Methodologies and Interpretations

Cell-based phenotypic screening is a common approach to identify the biological effects of novel compounds without a preconceived target. For various pyrimidine derivatives, these assays have been instrumental in identifying anticancer properties. Typically, a panel of cancer cell lines is treated with the compound, and phenotypic changes such as cell viability, proliferation, and morphological alterations are observed.

Table 1: Representative Cell-Based Phenotypic Screening Data for Pyrimidine Analogues

| Cell Line | Assay Type | Endpoint Measured | Typical Observation for Active Analogues |

|---|---|---|---|

| Various Cancer Cells | MTT Assay | Cell Viability | Reduction in cell viability |

| --- | High-Content Screening | Morphological Changes | Induction of apoptosis, changes in cell cycle |

These screening methods allow for the initial identification of bioactive compounds. Subsequent, more focused assays are then required to elucidate the specific molecular mechanisms responsible for the observed phenotypes.

Quantitative assays are crucial for determining the potency and mechanism of action of a compound. While specific data for this compound is not available, the methodologies are well-established for analogous compounds.

cAMP Production Assays: Cyclic AMP (cAMP) is a key second messenger in many cellular signaling pathways. Assays measuring cAMP levels are often used to determine if a compound interacts with G protein-coupled receptors (GPCRs). For example, various piperazine-containing pyrimidine derivatives have been evaluated for their effects on adenosine (B11128) receptors, which modulate adenylyl cyclase activity and thus cAMP production.

Uridine Uptake Assays: Uridine is a precursor for RNA synthesis, and its uptake by cells can be an indicator of metabolic activity and cell proliferation. Inhibition of uridine uptake can suggest cytotoxic or cytostatic effects. This assay is a sensitive method to assess the impact of a compound on fundamental cellular processes.

Table 2: Methodologies for Quantitative Functional Assays

| Assay | Principle | Typical Interpretation of Inhibition |

|---|---|---|

| cAMP Production | Measures intracellular cAMP levels, often via immunoassays (e.g., HTRF, ELISA). | Suggests interaction with GPCRs that regulate adenylyl cyclase. |

Preclinical Mechanistic Insights from Advanced In Vivo Models (Focusing on Molecular and Cellular Changes, not Efficacy or Safety)

Preclinical in vivo models, such as xenograft studies in mice, are essential for understanding the biological effects of a compound in a whole organism. While specific in vivo mechanistic studies for this compound are not documented, research on related pyrimidine and piperazine derivatives provides insights into the types of molecular and cellular changes that might be investigated.

For instance, in preclinical studies of analogous compounds with potential anticancer activity, tumor tissues from treated animals are often analyzed for molecular changes. These can include:

Analysis of Cell Signaling Pathways: Techniques like Western blotting or immunohistochemistry can be used to examine the phosphorylation status of key proteins in signaling pathways involved in cell proliferation and survival (e.g., MAPK, PI3K/Akt pathways).

Assessment of Apoptosis: The induction of programmed cell death (apoptosis) can be confirmed by assays such as TUNEL staining or analysis of caspase activation in tumor samples.

Changes in Gene Expression: Microarray or RNA-sequencing analysis of tumor tissues can reveal broader changes in the transcriptional landscape induced by the compound.

These types of investigations in animal models provide crucial information about the compound's mechanism of action at a molecular and cellular level within a complex biological system.

Future Directions and Emerging Research Opportunities

Development of Next-Generation Synthetic Methodologies for Complex Pyrimidine-Piperazine Hybrids

The creation of diverse and complex chemical libraries is fundamental to discovering next-generation therapeutic agents. For scaffolds like 2-Amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one, future synthetic efforts will likely focus on efficiency, sustainability, and the ability to generate highly functionalized and unsymmetrically decorated molecules.

Emerging strategies such as multi-component reactions (MCRs) are particularly promising. MCRs allow for the assembly of complex molecules, like highly substituted pyrimidines, from simple and readily available starting materials in a single step. thieme-connect.com This approach is attractive for medicinal chemistry as it enables the rapid synthesis of large libraries of diverse products in a combinatorial fashion. thieme-connect.com For instance, a novel, regioselective, iridium-catalyzed multicomponent synthesis has been developed to produce pyrimidines from amidines and alcohols, proceeding through a sequence of condensation and dehydrogenation steps. nih.govacs.org Such protocols are valuable for creating highly alkylated or arylated pyrimidine (B1678525) scaffolds, which could be adapted to produce novel analogs of the target compound. thieme-connect.com

Furthermore, microwave-assisted synthesis has become a powerful tool for synthetic chemists. eurekaselect.com This technology can accelerate reaction times, increase yields, and promote the synthesis of complex heterocyclic systems, including pyrimidine derivatives. mdpi.comsemanticscholar.org The application of microwave irradiation to one-pot, multi-component reactions represents a green and efficient pathway to novel pyrimidine-piperazine hybrids. mdpi.com Future work could focus on adapting these microwave-assisted and MCR methodologies to build upon the this compound core, introducing greater structural diversity for biological screening. researchgate.net

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The pyrimidine-piperazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netmdpi.com While existing derivatives have been investigated for activities like anticancer and antimicrobial effects, a vast landscape of potential targets remains unexplored for compounds based on this compound. nih.govnih.govresearchgate.net

Future research should aim to screen this compound and its novel derivatives against a broader panel of biological targets. Pyrimidine-based molecules have shown inhibitory activity against numerous protein kinases, which are crucial enzymes in cellular signaling and are often implicated in diseases like cancer and inflammatory disorders. nih.govrsc.orgnih.gov Kinase families that could be explored include:

Receptor Tyrosine Kinases (RTKs) such as EGFR. nih.govnih.gov

Non-receptor tyrosine kinases like Focal Adhesion Kinase (FAK) and Bruton's tyrosine kinase (BTK). mdpi.comnih.gov

Numb-associated kinases (NAKs) and cyclin-dependent kinases (CDKs), which have been identified as targets for antiviral therapies. acs.org

Beyond kinases, other potential targets for pyrimidine-piperazine hybrids include monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters, making them targets for neurological disorders. nih.gov The structural similarity of the pyrimidine core to purines also suggests potential activity against enzymes involved in nucleic acid metabolism, such as dihydrofolate reductase (DHFR). researchgate.net

A systematic screening of novel derivatives against diverse enzyme families and receptors could uncover entirely new mechanistic pathways. This exploration could reveal unexpected therapeutic applications for this class of compounds, moving beyond the established areas of oncology and infectious disease. preprints.org

Application of Advanced Computational Approaches for Rational Compound Design and Optimization

Modern drug discovery heavily relies on computational strategies to accelerate the identification and optimization of lead compounds. mdpi.com For the this compound scaffold, advanced computational approaches can provide deep insights into structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs.

Molecular docking is a key computational tool used to predict the binding orientation and affinity of a small molecule to its target protein. mdpi.comnih.gov By docking derivatives of the lead compound into the active sites of known targets (e.g., various kinases), researchers can prioritize which molecules to synthesize. niscpr.res.inrsc.org For example, docking studies on pyrazolo[3,4-d]pyrimidine derivatives have been used to predict binding modes within the FMS-like tyrosine kinase 3 (FLT3) binding domain. rsc.orgnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to validate the stability of the predicted ligand-protein complexes. researchgate.net These simulations provide a more dynamic picture of the molecular interactions over time, helping to refine the design of inhibitors. rsc.org These computational methods, combined with in silico prediction of pharmacokinetic properties (ADME), allow for a rational design cycle where new compounds are designed, evaluated virtually, and then synthesized for biological testing, saving significant time and resources. mdpi.comrsc.org This approach has been successfully used to design novel piperazine (B1678402) derivatives as potential anticancer and antimicrobial agents. nih.govniscpr.res.in

Strategies for Enhanced Molecular Specificity and Understanding of Polypharmacology

A significant challenge in developing kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome. tandfonline.com Many kinase inhibitors are promiscuous, leading to off-target effects. tandfonline.com Conversely, this polypharmacology, or the ability to modulate multiple targets, can sometimes be therapeutically beneficial. Future research on this compound derivatives should focus on both enhancing specificity and rationally designing desired multi-target profiles.

Several strategies can be employed to improve kinase inhibitor selectivity:

Targeting Non-conserved Residues: Designing inhibitors that form covalent bonds with non-conserved cysteine residues near the active site can dramatically increase both potency and selectivity. tandfonline.com

Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket within the active site. Designing molecules with bulky substituents that create a steric clash with large gatekeeper residues can confer selectivity for kinases that possess smaller gatekeeper residues. tandfonline.comacs.org

Bivalent Inhibitors: This approach involves tethering a promiscuous inhibitor to a second molecule (like a peptide) that targets a different, less-conserved site on the kinase, resulting in a highly selective bivalent inhibitor. tandfonline.com

Exploiting Atropisomerism: Utilizing hindered rotation around a chemical bond (atropisomerism) can create stable, chiral conformations that may fit preferentially into the active site of one kinase over others, thereby improving selectivity. drugtargetreview.com

Understanding the polypharmacology of this compound class is equally important. By mapping the off-target activities of derivatives, researchers can identify which structural modifications lead to broader or narrower activity profiles. acs.org This knowledge allows for the intentional design of either highly specific inhibitors to minimize side effects or multi-targeted inhibitors for complex diseases where hitting several pathways simultaneously is advantageous. rsc.orgnih.gov

Q & A

Q. What protocols ensure compound stability during long-term storage?

- Methodological Answer: Store under inert atmosphere (N) at –20°C in amber vials. Monitor degradation via periodic HPLC analysis. emphasizes avoiding moisture and light to prevent hydrolysis/oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.